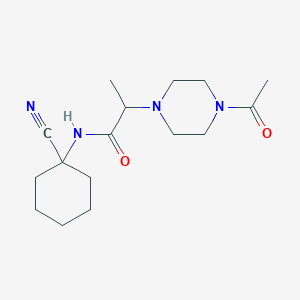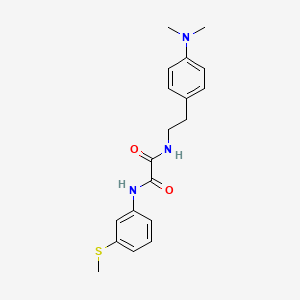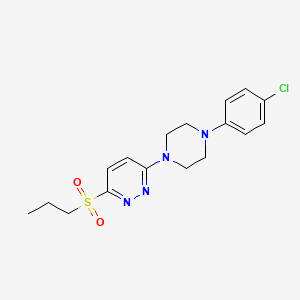
3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 4-chlorophenyl group and a pyridazine ring substituted with a propylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine precursors. The piperazine ring is often synthesized through the reaction of 4-chlorophenylamine with ethylene glycol, followed by cyclization. The pyridazine ring can be prepared through the reaction of hydrazine with a suitable dicarbonyl compound. The final step involves the sulfonation of the pyridazine ring with propylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as an antagonist for certain receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or inhibitor, blocking the activity of these targets and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(4-Chlorophenyl)piperazin-1-yl)-methyl-1H-pyrrolo-2,3-b-pyridine: An antagonist with high affinity and selectivity for the human dopamine D4 receptor.
3-(4-(4-Chlorophenyl)piperazin-1-yl)-3-oxopropanenitrile: Used in proteomics research.
Uniqueness
3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylsulfonyl group, in particular, may confer additional stability and reactivity compared to similar compounds.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-6-propylsulfonylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-2-13-25(23,24)17-8-7-16(19-20-17)22-11-9-21(10-12-22)15-5-3-14(18)4-6-15/h3-8H,2,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBMZBNSCARZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)
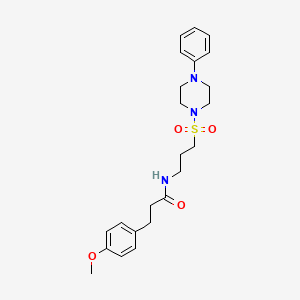

![N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2394980.png)

![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)
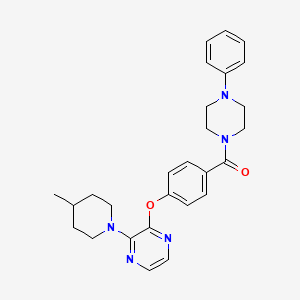

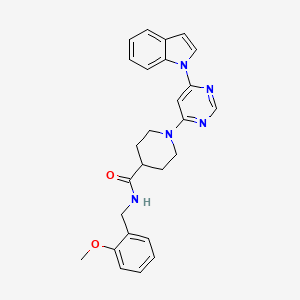
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)
